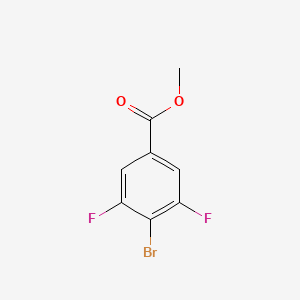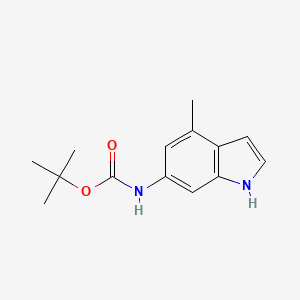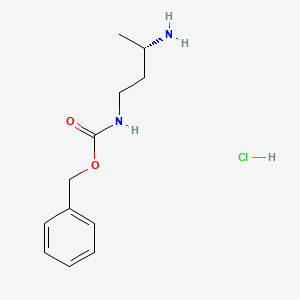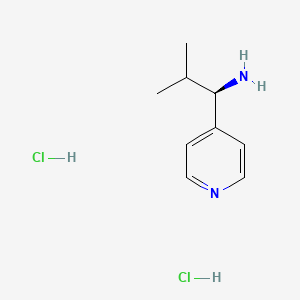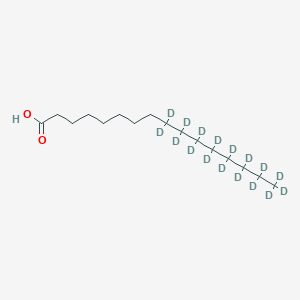
Palmitic acid-d17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palmitic acid-d17 is a deuterated fatty acid derivative. This compound is a modified version of hexadecanoic acid, commonly known as palmitic acid, where several hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Palmitic acid-d17 typically involves the deuteration of hexadecanoic acid. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.
Industrial Production Methods: Industrial production of deuterated compounds, including this compound, involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the deuterated fatty acid is converted to its corresponding deuterated alcohols, aldehydes, or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to a deuterated alcohol.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Nucleophiles like sodium deuteride (NaD) can be employed.
Major Products Formed:
Oxidation: Deuterated alcohols, aldehydes, and ketones.
Reduction: Deuterated alcohols.
Substitution: Various deuterated derivatives depending on the nucleophile used.
科学研究应用
Palmitic acid-d17 has several applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and metabolic pathways.
Biology: Employed in studies of lipid metabolism and membrane dynamics due to its deuterium labeling.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
作用机制
The mechanism of action of Palmitic acid-d17 involves its incorporation into biological systems where it can replace non-deuterated fatty acids. The presence of deuterium can alter the kinetic isotope effects, leading to changes in reaction rates and metabolic pathways. This compound can target various enzymes and receptors involved in lipid metabolism, influencing cellular processes and functions.
相似化合物的比较
Hexadecanoic Acid (Palmitic Acid): The non-deuterated version of the compound.
Deuterated Fatty Acids: Other fatty acids with deuterium substitution, such as deuterated stearic acid and deuterated oleic acid.
Comparison:
Uniqueness: Palmitic acid-d17 is unique due to its specific pattern of deuterium substitution, which can provide distinct kinetic isotope effects and stability.
Applications: While similar deuterated fatty acids are used in research, the specific deuteration pattern of this compound makes it particularly useful for detailed mechanistic studies and applications requiring precise isotopic labeling.
属性
IUPAC Name |
9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-heptadecadeuteriohexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-OISRNESJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
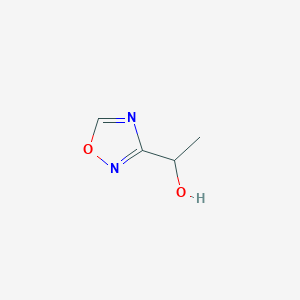
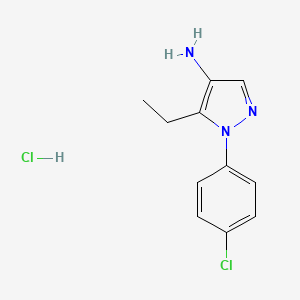

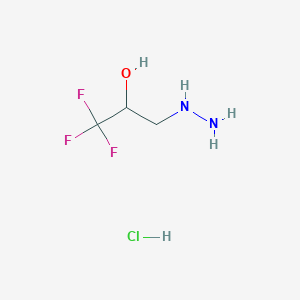
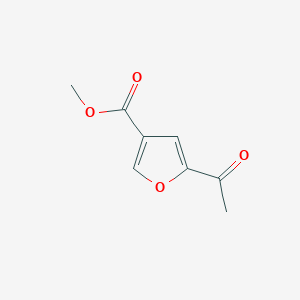
![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)
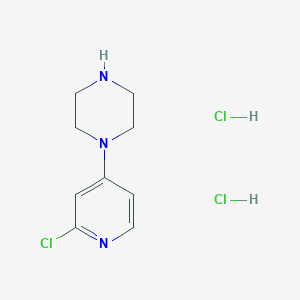
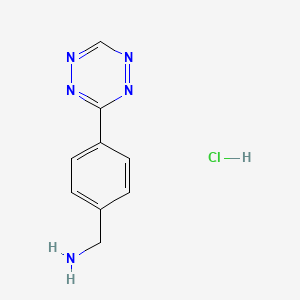
![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)
